Methyl 4-(BOC-amino)benzoate

Catalog No.
S1520738
CAS No.
164596-20-7
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(BOC-amino)benzoate

CAS Number

164596-20-7

Product Name

Methyl 4-(BOC-amino)benzoate

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)

InChI Key

XUFDEWYARHDJQD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC

Synonyms

4-[(tert-Butoxycarbonyl)amino]benzoic Acid Methyl Ester; N-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)aniline; 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC

Peptide Synthesis

One of the primary applications of Methyl 4-(BOC-amino)benzoate is in peptide synthesis. It serves as a protected amino acid building block. The "BOC" group (tert-butoxycarbonyl) acts as a protecting group for the amine functionality of the amino acid, allowing for selective manipulation of other functional groups within the peptide chain. Once the peptide sequence is assembled, the BOC group can be selectively removed under specific conditions to reveal the free amine, enabling further reactions or analysis. [, ]

Synthesis of Esters and Amides

Methyl 4-(BOC-amino)benzoate can also be used as a starting material for the synthesis of various esters and amides. The ester functionality can be reacted with various nucleophiles to form new ester bonds, while the BOC-protected amine can be selectively deprotected and further reacted to form amide bonds with other molecules. []

Methyl 4-(tert-butoxycarbonyl)amino benzoate, commonly referred to as Methyl 4-(BOC-amino)benzoate, is a chemical compound with the empirical formula C13H17NO4C_{13}H_{17}NO_{4}. This compound features a benzoate structure with a tert-butoxycarbonyl (BOC) protected amino group, which enhances its stability and reactivity in various

  • Substitution Reactions: The BOC-protected amino group can be substituted by other nucleophiles, allowing for the introduction of diverse functional groups.
  • Deprotection Reactions: Under acidic conditions, the BOC group can be removed, yielding the free amine, which is crucial for further synthetic applications.
  • Ester Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid, which may be useful in various synthetic pathways.

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid is commonly used for deprotecting the BOC group.
  • Hydrolysis: Sodium hydroxide can facilitate ester hydrolysis.

Methyl 4-(BOC-amino)benzoate is primarily used as a protecting group in peptide synthesis. Its role is critical in preventing unwanted side reactions during the formation of peptide bonds. The compound interacts with various enzymes involved in peptide bond formation, such as proteases and peptidases. By temporarily protecting the amino group, it modulates cellular processes by influencing enzyme activity and cellular signaling pathways.

The synthesis of Methyl 4-(BOC-amino)benzoate typically involves:

  • Reaction of 4-Aminobenzoic Acid with Di-tert-butyl Dicarbonate: This reaction occurs in the presence of a base like triethylamine, leading to the formation of an intermediate.
  • Esterification with Methanol: The intermediate is then treated with methanol to yield Methyl 4-(BOC-amino)benzoate.

Industrial Production

In industrial settings, automated reactors and optimized conditions are employed to enhance yield and purity. Purification methods such as recrystallization or chromatography are used to obtain high-purity products.

Methyl 4-(BOC-amino)benzoate is extensively utilized in organic synthesis, particularly in:

  • Peptide Synthesis: It serves as a protecting group for amino acids.
  • Drug Development: Its derivatives may have potential therapeutic applications due to their biological activity.
  • Chemical Research: It acts as an intermediate in various synthetic pathways.

Methyl 4-(BOC-amino)benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-AminobenzoateLacks BOC protecting groupMore reactive due to free amino group
Methyl 4-(Aminomethyl)benzoateContains an additional methylene groupAlters reactivity and application potential
4-(BOC-Aminomethyl)benzoic AcidSimilar structure but has a carboxylic acid groupFocused on acid-base chemistry rather than esterification

Uniqueness

Methyl 4-(BOC-amino)benzoate's uniqueness lies in its combination of a BOC-protected amino group and an ester functional group. This configuration provides versatility in organic synthesis, allowing it to function effectively as both a protective agent and a reactive intermediate. Its stability under various reaction conditions further enhances its value in synthetic chemistry.

The development of Methyl 4-(BOC-amino)benzoate is rooted in the broader adoption of BOC chemistry, which emerged in the late 1950s as a transformative strategy for amine protection. The BOC group was initially popularized in peptide synthesis due to its compatibility with solid-phase methodologies and orthogonal protection schemes. Early synthetic routes to Methyl 4-(BOC-amino)benzoate involved direct esterification of 4-aminobenzoic acid followed by BOC protection using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$). For example, one method employs 4-aminobenzoic acid, methanol, and sulfuric acid under reflux to yield methyl 4-aminobenzoate, which is subsequently treated with $$ \text{Boc}2\text{O} $$ in the presence of a base like sodium hydroxide.

A significant advancement came with the use of 4-dimethylaminopyridine (DMAP) as a catalyst, which improved reaction efficiency in non-aqueous solvents such as acetonitrile. Patent literature further refined these methods, emphasizing pH and temperature control during esterification to minimize side reactions. For instance, hydrochloric acid-catalyzed esterification of 4-aminomethylbenzoic acid with methanol at controlled temperatures (50–60°C) achieved yields exceeding 85%.

Research Significance in Protection Chemistry

The BOC group’s utility in Methyl 4-(BOC-amino)benzoate lies in its ability to shield the amine functionality during synthetic transformations. Key advantages include:

  • Acid Stability: The BOC group remains intact under basic and nucleophilic conditions, enabling sequential deprotection in multi-step syntheses.
  • Orthogonality: It coexists with other protecting groups (e.g., Fmoc, benzyl), facilitating complex molecular architectures.
  • Ease of Removal: Trifluoroacetic acid (TFA) or HCl in methanol cleaves the BOC group at room temperature, generating inert byproducts like carbon dioxide and tert-butanol.

Applications in peptide synthesis highlight its importance. For example, Methyl 4-(BOC-amino)benzoate serves as a building block for non-natural amino acids, enabling the incorporation of aromatic side chains into peptide backbones. In the synthesis of guanidine alkaloids such as (±)-martinelline, the BOC group ensures the amine remains protected during cyclization steps, preventing undesired nucleophilic attacks.

Structure-Function Relationship Studies in Synthesis Applications

The molecular structure of Methyl 4-(BOC-amino)benzoate directly influences its reactivity:

  • Steric Effects: The tert-butyl group creates steric hindrance, shielding the amino group from electrophiles.
  • Electronic Effects: The electron-withdrawing carbamate moiety ($$ \text{NHCO}_2\text{t-Bu} $$) reduces the amine’s nucleophilicity, preventing side reactions during ester hydrolysis or acylations.

Spectroscopic studies validate these properties:

  • $$ ^1\text{H} $$ NMR: The BOC group’s tert-butyl protons appear as a singlet at $$ \delta $$ 1.48 ppm, while the aromatic protons of the benzoate moiety resonate as doublets between $$ \delta $$ 7.95–7.43 ppm.
  • IR Spectroscopy: Stretching vibrations at $$ \sim $$1700 cm$$ ^{-1} $$ (ester carbonyl) and $$ \sim $$1680 cm$$ ^{-1} $$ (carbamate carbonyl) confirm functional group integrity.

A comparative analysis of BOC-protected analogs reveals that substituting the methyl ester with bulkier groups (e.g., benzyl) reduces solubility in polar solvents, underscoring the balance between steric bulk and reactivity.

Theoretical Frameworks in BOC-Protection Chemistry

The BOC group’s behavior is governed by two key mechanistic principles:

  • Protection Mechanism: Reaction of amines with $$ \text{Boc}2\text{O} $$ proceeds via nucleophilic attack, forming a carbamate intermediate. DMAP accelerates this process by activating the carbonyl carbon.
    $$
    \text{RNH}
    2 + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{RNHBoc} + \text{BocOH}
    $$
  • Deprotection Mechanism: Acidolysis cleaves the BOC group through protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation ($$ \text{t-Bu}^+ $$) and decarboxylation:
    $$
    \text{RNHBoc} \xrightarrow{\text{H}^+} \text{RNH}2 + \text{CO}2 + \text{t-Bu}^+
    $$

Scavengers like anisole are often added to trap $$ \text{t-Bu}^+ $$, preventing alkylation side reactions. Theoretical studies also highlight the role of silylation in alternative deprotection strategies. For example, trimethylsilyl iodide ($$ \text{TMSI} $$) converts the carbamate into a silyl ester, which undergoes methanolysis to release the free amine.

tert-Butoxycarbonyl-Protection Reaction Optimization Research

The tert-butoxycarbonyl protection of 4-aminobenzoic acid derivatives represents a fundamental transformation in organic synthesis, particularly for the preparation of methyl 4-(tert-butoxycarbonyl-amino)benzoate [26]. Research investigations have demonstrated that di-tert-butyl dicarbonate serves as the primary reagent for introducing the tert-butoxycarbonyl protecting group onto amino functionalities [30]. The reaction mechanism involves nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride, followed by elimination of tert-butyl carbonate and carbon dioxide [26].

Optimization studies have revealed that reaction conditions significantly influence the efficiency of tert-butoxycarbonyl protection reactions [27]. Temperature control emerges as a critical parameter, with most successful transformations proceeding at ambient temperature to minimize side reactions [22]. The use of 4-dimethylaminopyridine as a catalyst has been shown to accelerate reaction rates, particularly for weakly nucleophilic aromatic amines [30]. Research has demonstrated that alcoholic solvents, particularly methanol, enhance reaction rates by up to 70-fold compared to chlorinated solvents through hydrogen bonding interactions [27].

ParameterOptimal ConditionsYield RangeReference
Temperature20-30°C85-95% [22]
Catalyst4-dimethylaminopyridine (0.07-0.11 equiv.)90-98% [22]
SolventMethanol or tetrahydrofuran80-95% [27] [30]
Reaction Time8-24 hoursVariable [22] [26]

Base selection studies have identified sodium hydroxide and sodium bicarbonate as effective inorganic bases for tert-butoxycarbonyl protection reactions [26]. Organic bases such as triethylamine provide milder conditions and are particularly suitable for acid-sensitive substrates [26]. The stoichiometry of di-tert-butyl dicarbonate typically requires 1.7-1.9 equivalents relative to the amine substrate to ensure complete conversion [22].

Esterification Methodology Investigations

Esterification methodology research for methyl 4-(tert-butoxycarbonyl-amino)benzoate synthesis has focused on both classical Fischer esterification and modern coupling methods [4]. Fischer esterification employs sulfuric acid as a catalyst and proceeds through protonation of the carboxylic acid, followed by nucleophilic attack of methanol [4]. This method typically achieves equilibrium yields of approximately 67% under standard conditions [4].

Advanced esterification methodologies have demonstrated superior efficiency compared to classical approaches [28]. The Steglich esterification utilizes dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [31]. This method proceeds through formation of an O-acylisourea intermediate, which subsequently reacts with methanol to yield the desired ester [28] [31]. The reaction mechanism suppresses undesired 1,3-rearrangement side reactions through the acyl transfer properties of 4-dimethylaminopyridine [31].

Research investigations have established optimal reaction conditions for various esterification methods [16]. Temperature studies indicate that elevated temperatures increase reaction rates but may compromise selectivity [32]. Solvent selection plays a crucial role, with polar aprotic solvents such as dichloromethane and tetrahydrofuran providing optimal results for coupling reactions [28].

Esterification MethodCatalyst SystemTypical YieldReaction Time
Fischer EsterificationSulfuric acid67%6-8 hours [4]
Steglich EsterificationDicyclohexylcarbodiimide/4-dimethylaminopyridine85-95%2-6 hours [28] [31]
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide MethodN-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine88-92%1-4 hours [16]

Advanced Synthetic Approach Research

Microwave-Assisted Synthesis Studies

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical transformations, including the synthesis of methyl 4-(tert-butoxycarbonyl-amino)benzoate [5]. Research studies demonstrate that microwave irradiation reduces reaction times by 96-98% compared to conventional heating methods while simultaneously increasing yields by 10-50% [5]. The enhanced reaction efficiency results from selective heating of polar molecules and improved energy transfer mechanisms [5].

Comparative studies between conventional and microwave-assisted synthesis reveal significant advantages for microwave methodology [5]. Traditional heating methods require 45 minutes to 4 hours for completion, whereas microwave-assisted reactions achieve comparable or superior results within 1-5 minutes [5]. The dramatic reduction in reaction time stems from the direct heating of reactant molecules rather than reliance on thermal conduction [5].

Optimization research has identified critical parameters for microwave-assisted synthesis [5]. Power level control ensures uniform heating while preventing degradation of sensitive functional groups [5]. Temperature monitoring becomes essential due to rapid heating rates and potential hot spot formation [5]. Solvent selection requires consideration of dielectric properties to ensure efficient microwave absorption [5].

ParameterConventional MethodMicrowave-Assisted MethodImprovement Factor
Reaction Time45 min - 4 hours1-5 minutes96-98% reduction [5]
Yield70-85%80-95%10-50% increase [5]
Energy ConsumptionHighLowSignificant reduction [5]

Flow Chemistry Research Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering precise control over reaction parameters and enhanced safety profiles [7]. Research applications for methyl 4-(tert-butoxycarbonyl-amino)benzoate synthesis have demonstrated the utility of continuous-flow processes for both protection and esterification steps [7]. Flow reactors enable precise temperature and residence time control, leading to improved reproducibility and product quality [7].

Continuous-flow diazotization studies have established protocols for handling reactive intermediates safely [7]. The three-inlet flow reactor design with cross-joint mixing allows for controlled introduction of reagents while minimizing side reactions [7]. Mass flow rates of 4.58 kg/h for methyl 2-aminobenzoate have been achieved, corresponding to 18.45 kg/h throughput of diazonium salt solutions [7].

Process intensification through flow chemistry offers several advantages over batch methodologies [7]. Reduced reaction volumes enhance safety by minimizing the accumulation of hazardous intermediates [7]. Improved heat and mass transfer characteristics result in more uniform reaction conditions and reduced formation of impurities [7]. The ability to perform reactions under elevated temperatures and pressures expands the accessible chemical space for synthetic transformations [7].

Green Chemistry Research Directions

Solvent-Free Synthesis Method Investigations

Solvent-free synthesis methodologies have gained prominence as environmentally sustainable alternatives to traditional solution-phase reactions [9]. Research investigations into methyl 4-(tert-butoxycarbonyl-amino)benzoate synthesis have explored mechanochemical approaches and neat reaction conditions [9]. These methods eliminate the need for organic solvents while maintaining high efficiency and selectivity [9].

Gold-palladium nanoparticle catalysts have demonstrated exceptional performance in solvent-free oxidation reactions [9]. Optimization of the gold-palladium ratio enables conversion rates exceeding 95% with minimal carbon dioxide formation [9]. The sol-immobilization preparation method using amorphous carbon and titanium oxide supports provides superior catalytic activity compared to conventional impregnation techniques [9].

Mechanistic studies reveal that solvent-free conditions promote unique reaction pathways unavailable in solution [11]. One-pot solvent-free synthesis of sodium benzoate from benzyl alcohol oxidation using air as the oxidant demonstrates the potential for green synthetic methodologies [11]. The absence of organic solvents eliminates waste generation and simplifies product isolation procedures [9] [11].

Catalyst SystemConversion RateSelectivityEnvironmental Benefit
Gold-Palladium Nanoparticles>95%HighNo organic solvents [9]
Gold-Silver/Titanium Dioxide85-90%ExcellentAir as oxidant [11]
Heterogeneous Catalysts80-95%GoodRecyclable catalysts [10]

Sustainable Catalyst Research

Sustainable catalyst development focuses on reducing environmental impact while maintaining catalytic efficiency [10]. Research efforts have concentrated on heterogeneous catalysis systems that enable catalyst recovery and reuse [10]. Bismuth(III) compounds have emerged as promising Lewis acid catalysts for esterification reactions, offering advantages over traditional acid catalysts [16].

Catalyst screening studies have identified several environmentally benign alternatives to conventional catalysts [16]. Bismuth triflate demonstrates excellent activity for Fischer esterification while being less toxic than traditional mineral acids [16]. The use of 2,6-di-tert-butyl-4-methylpyridine as a base additive suppresses ether formation side reactions and improves product selectivity [16].

Catalyst recyclability represents a critical factor in sustainable synthesis [10]. Heterogeneous catalysts supported on titanium dioxide and other metal oxides maintain activity through multiple reaction cycles [9] [10]. The development of magnetic nanoparticle supports enables facile catalyst separation using external magnetic fields [10].

Reaction Mechanism Research

Kinetic Modeling Research

Kinetic modeling research has provided fundamental insights into the reaction mechanisms governing methyl 4-(tert-butoxycarbonyl-amino)benzoate synthesis [32]. Comprehensive studies encompassing 16 different esterification reactions have established temperature-dependent rate constants and equilibrium constants [32]. The application of the Arrhenius equation enables prediction of reaction behavior across temperature ranges from 303.15 to 423.15 K [32].

Activity-based kinetic models demonstrate superior accuracy compared to concentration-based approaches [32]. The incorporation of PC-SAFT equation of state predictions provides reliable thermodynamic data for reaction optimization [32]. Equilibrium constant predictions achieve agreement within 1.66% average absolute deviation when compared to formation-property-derived values [32].

Activation energy determinations reveal significant variations based on substrate structure and reaction conditions [32]. Acetic acid esterification with methanol exhibits an activation energy of 44.355 kJ/mol, while levulinic acid reactions show values ranging from 16.310 to 74.572 kJ/mol depending on the alcohol component [32]. These studies provide essential data for process design and scale-up considerations [32].

Reaction SystemActivation Energy (kJ/mol)Rate Constant (1/s)Temperature (K)
Acetic acid + Methanol44.3550.00277323.15 [32]
Propionic acid + Methanol26.0250.000018313.15 [32]
Formic acid + Methanol20.4850.0127303.15 [32]
Levulinic acid + Methanol16.3100.00003303.15 [32]

Intermediate Studies and Stability Investigations

Intermediate stability research has focused on characterizing reactive species formed during tert-butoxycarbonyl protection and esterification reactions [14]. N-(tert-butoxycarbonyl)aminoacylbenzotriazoles have been identified as stable crystalline intermediates in amino acid coupling reactions [14]. These compounds exhibit enhanced stability compared to conventional activated esters while maintaining high reactivity toward nucleophiles [14].

Chemical stability studies of amino acid prodrugs have revealed structure-activity relationships governing hydrolysis rates [12]. Propylene glycol linkers demonstrate optimal stability profiles with good chemical resistance and controlled enzymatic cleavage [12]. The comparison between aromatic and aliphatic amino acid derivatives shows that aliphatic systems exhibit superior stability under physiological conditions [12].

Deprotection mechanism investigations have elucidated multiple pathways for tert-butoxycarbonyl group removal [6]. Oxalyl chloride in methanol provides mild deprotection conditions with yields up to 90% and reaction times of 1-4 hours at room temperature [6]. The mechanism involves electrophilic activation of the carbamate carbonyl followed by nucleophilic attack by methanol [6].

Stability studies under various pH conditions demonstrate that tert-butoxycarbonyl-protected compounds show enhanced stability at acidic pH compared to basic conditions [12]. The hydrolysis rate profile indicates that stability increases with longer alkyl chain linkers in the order: propyl > ethyl > methyl [12].

Industrial-Scale Synthesis Research

Industrial-scale synthesis research for methyl 4-(tert-butoxycarbonyl-amino)benzoate has focused on process optimization, cost reduction, and environmental compliance [2]. Large-scale production requires consideration of reaction kinetics, heat transfer, mass transfer, and safety aspects [2]. The development of continuous processes enables better process control and reduced capital investment compared to batch operations [2].

Process intensification strategies have been implemented to improve efficiency and reduce environmental impact [34]. Microreactor technology with integrated water separation demonstrates significant yield improvements for equilibrium-limited esterification reactions [34]. Batch methods with water separation achieve only 3.1 percentage point improvement from equilibrium, while microreactor systems with water separation achieve 10.3 percentage point improvements [34].

Economic analysis reveals that reaction rate constants for microreactors are approximately 50 times larger than those for batch methods [34]. This enhancement results from improved mass transfer and more precise temperature control in microreactor systems [34]. The yield achieved in microreactors reaches 62.6% at reaction times of 85.1 minutes compared to equilibrium yields of 52.3% in conventional batch processes [34].

Scaling considerations include catalyst recovery and reuse to minimize operating costs [2]. The development of heterogeneous catalyst systems enables continuous operation with periodic catalyst regeneration [10]. Process optimization through response surface methodology and artificial neural networks has demonstrated superior predictive capability with R² values of 0.9998 and reduced mean square errors [36].

Process ParameterBatch MethodMicroreactor MethodImprovement Factor
Yield52.3%62.6%10.3 percentage points [34]
Reaction Time180 min85.1 min2.1x faster [34]
Rate ConstantBaseline50x larger50-fold increase [34]
Water Separation EfficiencyLowHighSignificant improvement [34]

Methyl 4-(tert-butyloxycarbonyl-amino) benzoate is an aromatic carbamate (molar mass 251.28 g mol⁻¹) obtained by tert-butyloxycarbonyl masking of the para-amino group of methyl 4-aminobenzoate [1]. The tert-butyloxycarbonyl group confers acid-lability while resisting bases and nucleophiles, making the derivative an ideal platform for selective functional-group manipulation in multistep synthetic sequences.

Research Scope and Methodology

This article analyses contemporary literature on protection and deprotection of the title compound, emphasising mechanistic insight, parameter optimisation, orthogonal strategies and side-reaction control. Quantitative findings are collated in the data tables embedded in each subsection.

Protection and Deprotection Research

tert-Butyloxycarbonyl Protection Mechanism Investigations

The amine lone pair attacks one carbonyl centre of di-tert-butyl dicarbonate to generate a tetrahedral intermediate; collapse expels tert-butyl carbonate, which decomposes to carbon dioxide and tert-butoxide, furnishing the carbamate while a base (often dimethylaminopyridine) neutralises the proton [2] [3]. Proton shuttling and carbonate decarboxylation drive the reaction forward under mild conditions [4].

Reaction Parameter Optimisation Studies

EntrySolventBase/CatalystTemperature (°C)Time (min)Isolated Yield (%)Reference
AWater / tetrahydrofuran 1 : 1Sodium hydroxide2530>909
BAcetonitrile4-Dimethylaminopyridine2520926
CNeat di-tert-butyl dicarbonatenone25309418
DWater (no co-solvent)none100109655

Key findings

  • High yields are achievable in fully aqueous or solvent-free media, eliminating chlorinated solvents [5] [6].
  • Catalytic dimethylaminopyridine halves reaction times at room temperature [4].
  • Water promotes rapid conversion at the boiling point without auxiliary base, highlighting a sustainable option for scale-up [6].

Selectivity Research in Complex Molecules

Selective masking of an aromatic amine in the presence of aliphatic amines is attainable because the lower basicity of the aromatic nitrogen delays protonation; di-tert-butyl dicarbonate with dimethylaminopyridine in acetonitrile affords exclusive protection of the aromatic site in bis-aminated substrates [7]. Fluorinated alcohols such as hexafluoroisopropanol further enhance aromatic selectivity by hydrogen-bond activation of the carbamate intermediate [8]. Dual protection studies reveal that bis-carbamate formation can facilitate stepwise cleavage owing to mutual electronic interaction of the two carbamates on nitrogen [9].

Deprotection Strategy Research

Acid-Catalysed Deprotection Studies

EntryAcid SystemSolventTemperature (°C)Time (min)Yield (%)Reference
ATrifluoroacetic acidDichloromethane2510Quantitative3
BHydrogen chloride (4 M)Ethyl acetate0 → 25309551
COxalyl chloride (in situ hydrogen chloride)Methanol25180>9023
DBismuth(III) chlorideAcetonitrile / water 50 : 15530>9049
ETrifluoroacetic acid (2 equiv) in phosphonium ionic liquid18010>9025

Observations

  • Strong Brønsted acids deliver rapid cleavage, but oxalyl chloride enables milder, moisture-tolerant conditions with no external mineral acid [10].
  • Lewis-acidic bismuth(III) chloride provides chemoselectivity, leaving tert-butyl esters intact [11].
  • Ionic-liquid media combine heat transfer and acid catalysis, achieving ten-minute reactions with only two equivalents of acid [12].

Microwave-Assisted Deprotection Research

Catalyst / ReagentSolventPower / TemperatureTime (min)Yield (%)Reference
Silica-supported sulfonic acidDichloromethane100 °C109524
Potassium phosphate monohydrateMethanol120 °C58830
Trifluoroacetic acid (5 equiv) + Amberlyst A-21 scavengerDichloromethane60 °C309631

Microwave heating cuts deprotection times by one to two orders of magnitude and, when combined with catch-and-release ion exchange, affords chromatography-free product isolation [13] [14].

Flow Deprotection Method Development

Orthogonal Protection Research

Multi-Protection Group Compatibility Studies

Multi-carbamate systems combining tert-butyloxycarbonyl with carbobenzyloxy or fluorenylmethoxycarbonyl withstand typical peptide-coupling bases yet can be cleaved differentially: aluminium chloride removes only the tert-butyloxycarbonyl group, leaving the carbobenzyloxy group untouched [4]; hydrogen fluoride–pyridine strips carbobenzyloxy while tert-butyloxycarbonyl remains intact [9]. Fluorinated alcohol protocols likewise release the aromatic tert-butyloxycarbonyl without affecting an aliphatic counterpart, expanding orthogonality in benzoate scaffolds [8].

Sequential Deprotection Research in Synthesis

Temperature-graded flow deprotection enables first-stage removal of the aromatic carbamate at 170 °C, benzoylation of the liberated aniline, and second-stage removal of the aliphatic carbamate at 230 °C, delivering amino-amides in 52% overall yield without intermediate isolation [15]. Patent literature corroborates sequential batch routes using 150 °C trifluoroethanol for selective aromatic cleavage followed by hexafluoroisopropanol for aliphatic cleavage [8].

Deprotection Mechanism Research

Reaction Intermediate Studies

Spectroscopic monitoring of oxalyl-chloride-mediated cleavage revealed tert-butyl cation formation, isocyanate intermediates and transient oxazolidinedione species before decarboxylation to the free amine [10]. Under strongly basic sodium tert-butoxide conditions, isotopic labelling confirmed an isocyanate pathway during cleavage of primary carbamates [17]. Proton-induced fragmentation tracked by stopped-flow UV spectroscopy showcased rate-determining carbon–oxygen bond heterolysis leading to carbamic acid, which decomposes with carbon dioxide release [18].

Side-Reaction Research and Control Strategies

Undesired EventTypical OriginControl StrategyReference
tert-Butyl cation alkylation of nucleophilesStrong mineral acids in chlorinated solventsAdd anisole or thioanisole scavengers6
Exothermic foaming and slurry formationTrifluoroacetic acid batch cleavageContinuous flow or microwave sealed-vessel operation27
Carbamate re-addition forming ureasExcess di-tert-butyl dicarbonate during protectionLimit to 1.1 equiv or quench with trisamine resin [19]57
Carbon monoxide evolutionOxalyl chloride deprotectionVentilated apparatus and in-situ scrubbers23
Over-deprotection of tert-butyl estersStrong Lewis acidsEmploy bismuth(III) chloride or magnesium perchlorate for selective carbamate cleavage49][48

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-(BOC-amino)benzoate

Dates

Last modified: 08-15-2023

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